molecular formula C12H20N2O6 B557134 (S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 161561-83-7

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B557134
CAS RN: 161561-83-7
M. Wt: 288.3 g/mol
InChI Key: AUPOSBLDRPESJX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a compound with the molecular formula C12H20N2O6. It is a derivative of amino propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been prepared from commercially available tert-butyloxycarbonyl-protected amino acids . Another study reported the synthesis of a novel cyclic carbonate bearing an amino group using the benzyloxycarbonyl (Cbz) group as protection .


Chemical Reactions Analysis

The compound contains functional groups such as carbonyl, amino, and allyloxy, which can participate in various chemical reactions. For example, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis .

Scientific Research Applications

BOC-DAP(ALOC)-OH: A Comprehensive Analysis of Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Synthesis: BOC-DAP(ALOC)-OH is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates. ADCs are complex molecules designed to deliver cytotoxic drugs specifically to cancer cells, and they consist of an antibody linked to a drug through a chemical linker .

Tubulin Polymerization Inhibition: As an intermediate in the synthesis of Monomethyl auristatin E, BOC-DAP(ALOC)-OH contributes to the creation of compounds that inhibit tubulin polymerization. This process is crucial for cell division, and its inhibition is a strategy for developing chemotherapeutic agents .

Protein Binding and Coupling: BOC-DAP(ALOC)-OH is involved in laboratory procedures that include binding enzymes or coupling peptides to carrier proteins. These processes are fundamental for studying protein interactions and functions within cellular systems .

Novel Synthetic Methods for Amides: Research indicates that BOC-DAP(ALOC)-OH can be used in novel synthetic methods for various amides from protected amines. This is significant as amides are key components in many pharmaceuticals and organic compounds .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPOSBLDRPESJX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420698
Record name N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

161561-83-7
Record name N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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